molecular formula C17H13FN2O B3829487 N-(4-fluorophenyl)-N'-1-naphthylurea

N-(4-fluorophenyl)-N'-1-naphthylurea

Cat. No.: B3829487
M. Wt: 280.30 g/mol
InChI Key: XNJFXFBAUZRCJP-UHFFFAOYSA-N
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Description

Overview of Urea (B33335) and Naphthylurea Scaffolds in Chemical Biology

The urea moiety, characterized by a carbonyl group flanked by two nitrogen atoms, is a fundamental building block in organic chemistry and medicinal chemistry. Its ability to form stable hydrogen bonds with biological targets makes it a privileged scaffold in drug design. nih.gov Urea derivatives have been successfully incorporated into a wide range of therapeutic agents, demonstrating the versatility of this functional group. nih.gov

When a naphthalene (B1677914) ring system is incorporated into a urea derivative, a naphthylurea scaffold is formed. Naphthalene, a bicyclic aromatic hydrocarbon, provides a larger, more rigid, and lipophilic component to the molecule. dntb.gov.ua This can lead to enhanced binding affinity and selectivity for specific biological targets. The combination of the urea and naphthalene moieties has proven to be a fruitful strategy in the development of new bioactive compounds.

Historical Context of N-(4-fluorophenyl)-N'-1-naphthylurea in Academic Research

While specific historical milestones for this compound are not extensively documented in readily available academic literature, the broader class of diaryl ureas has a rich history. The synthesis of unsymmetrical diaryl ureas, to which this compound belongs, has been a subject of interest for medicinal chemists for many years. nih.govmit.edu Traditional synthetic methods often involved the use of isocyanates, which can be hazardous. nih.gov Over the years, safer and more efficient methods, such as palladium-catalyzed C-N cross-coupling reactions, have been developed to access these valuable compounds. nih.govmit.edu The development of such synthetic methodologies has been crucial for the exploration of the chemical space of diaryl ureas, including those containing fluorine and naphthalene groups.

Contemporary Relevance of this compound for Investigational Studies

The contemporary relevance of this compound in investigational studies can be inferred from the continued interest in both fluorinated organic molecules and naphthylurea derivatives in medicinal chemistry. The incorporation of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity. researchgate.netmdpi.com

Similarly, the naphthalene moiety continues to be explored as a key pharmacophore in the design of new therapeutic agents. dntb.gov.ua Diaryl urea derivatives are being investigated for a wide range of biological activities, including as kinase inhibitors for cancer therapy. nih.govnih.gov Although specific research focusing solely on this compound is not prominent, its structural motifs suggest its potential as a candidate for screening in various biological assays. The synthesis of libraries of related unsymmetrical diaryl ureas for biological evaluation is a common strategy in drug discovery. tandfonline.comtandfonline.comrsc.org

Research Findings on Related Diaryl Urea Derivatives

Due to the limited specific data on this compound, the following table presents findings for structurally related diaryl urea derivatives to provide context for the potential areas of investigation for the title compound.

Derivative ClassInvestigational AreaKey Findings
Fluorinated Diaryl Ureas Kinase InhibitionIntroduction of fluorine can enhance inhibitory activity and selectivity against specific kinases. nih.gov
Naphthyl Urea Derivatives Anticancer AgentsNaphthalene-containing ureas have shown promising antiproliferative activity in various cancer cell lines.
Unsymmetrical Diaryl Ureas FLT3 InhibitionCertain diaryl ureas have demonstrated potent inhibition of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O/c18-13-8-10-14(11-9-13)19-17(21)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJFXFBAUZRCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 4 Fluorophenyl N 1 Naphthylurea

Established Synthetic Pathways for N-(4-fluorophenyl)-N'-1-naphthylurea

The synthesis of N,N'-disubstituted ureas is a well-documented area of organic chemistry. For this compound, the primary methods rely on the versatile reactivity of isocyanates or alternative approaches that circumvent their direct use.

Routes via Isocyanate Chemistry

The most common and direct method for synthesizing this compound is through the reaction of an isocyanate with a primary amine. This nucleophilic addition reaction is highly efficient and typically proceeds under mild conditions.

There are two equivalent pathways utilizing this chemistry:

Pathway A: The reaction of 4-fluorophenyl isocyanate with 1-naphthylamine (B1663977). In this process, the lone pair of electrons on the nitrogen atom of 1-naphthylamine attacks the electrophilic carbonyl carbon of the 4-fluorophenyl isocyanate. wikipedia.org

Pathway B: The reaction of 1-naphthyl isocyanate with 4-fluoroaniline (B128567). This pathway is mechanistically identical to Pathway A, simply reversing the functional groups on the starting materials.

The general reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), to prevent the isocyanate from reacting with the solvent. The reaction is often performed at room temperature and proceeds to completion, yielding the desired urea (B33335) product in high purity.

Isocyanates themselves are generally produced by treating a primary amine with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent like triphosgene. wikipedia.org This method involves the formation of an intermediate carbamoyl (B1232498) chloride, which then eliminates hydrogen chloride to form the isocyanate. wikipedia.org

Alternative Synthetic Approaches for Urea Derivatives

While isocyanate chemistry is prevalent, other methods can be employed to synthesize diaryl ureas, providing alternatives that may be advantageous depending on the availability of starting materials or the desire to avoid hazardous reagents like phosgene.

From Amines and Sodium Cyanate (B1221674): A well-established alternative involves the reaction of an aniline (B41778) derivative with sodium cyanate (NaOCN) in the presence of an acid, such as glacial acetic acid and water. chemicalbook.com For the target molecule, this would involve reacting either 4-fluoroaniline or 1-naphthylamine to first form a symmetric urea or an intermediate that can then be further reacted, although direct synthesis of an unsymmetrical urea like this compound in one pot via this method is complex and can lead to mixtures of products.

Carbonylative Coupling: Modern palladium-catalyzed carbonylative coupling reactions can construct the urea linkage from amines and a carbon monoxide source, but this is less common for laboratory-scale synthesis compared to the isocyanate route.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the synthesis of this compound, particularly via the isocyanate-amine pathway, involves systematically varying several key parameters to maximize yield and purity while minimizing reaction time. researchgate.net While specific optimization data for this exact compound is not extensively published, general principles of urea synthesis can be applied.

Key parameters for optimization include:

Solvent Choice: The polarity and aprotic nature of the solvent are critical. Solvents like THF, DMF, and acetonitrile (B52724) are commonly tested. The ideal solvent will fully dissolve the reactants without interfering with the reaction. researchgate.net

Temperature Control: These reactions are often exothermic. While many proceed efficiently at room temperature, applying mild heat could accelerate the reaction. Conversely, for highly reactive starting materials, cooling may be necessary to control the reaction rate and prevent side-product formation.

Reagent Stoichiometry: Adjusting the molar ratio of the amine and isocyanate can drive the reaction to completion. A slight excess (e.g., 1.1 equivalents) of one reagent is often used. nih.gov

Concentration: The reaction concentration can influence the rate. Studies often test a range of molarities (e.g., 0.1 M to 1.0 M) to find the optimal balance between reaction speed and solubility. nih.gov

The following table illustrates a hypothetical optimization study for the reaction of 4-fluorophenyl isocyanate and 1-naphthylamine based on common practices in organic synthesis. researchgate.netnih.gov

EntrySolventTemperature (°C)Stoichiometry (Amine:Isocyanate)Concentration (M)Hypothetical Yield (%)
1DCM251:10.185
2THF251:10.192
3DMF251:10.190
4THF01:10.188
5THF501:10.193
6THF251.1:10.398
7THF251:1.10.397

Strategies for Derivatization and Analogue Synthesis of this compound

The structural framework of this compound allows for extensive derivatization at two primary locations: the phenyl ring and the naphthyl moiety. These modifications are crucial for structure-activity relationship (SAR) studies in medicinal chemistry and materials science.

Substituent Modifications on the Phenyl Ring

Modifying the phenyl ring involves replacing the fluorine atom with various other functional groups. This is achieved by using appropriately substituted phenyl isocyanates or anilines as starting materials. The electronic and steric properties of the substituent can significantly alter the chemical characteristics of the final molecule. nih.govrsc.org

For example, introducing an electron-withdrawing group like a nitro (-NO₂) or acetyl (-COCH₃) group, or an electron-donating group like a methoxy (B1213986) (-OCH₃) group, can influence the molecule's hydrogen bonding capacity, polarity, and electronic distribution. researchgate.netnih.gov

The table below outlines potential analogues and the necessary starting materials for their synthesis.

Desired Analogue Substituent (X)Starting Material 1Starting Material 2
4-Chloro (-Cl)4-chlorophenyl isocyanate1-naphthylamine
4-Methoxy (-OCH₃)4-methoxyphenyl isocyanate1-naphthylamine
4-Nitro (-NO₂)4-nitrophenyl isocyanate1-naphthylamine
4-Acetyl (-COCH₃)N-(4-acetylphenyl) isocyanate1-naphthylamine
4-Trifluoromethyl (-CF₃)4-(trifluoromethyl)phenyl isocyanate1-naphthylamine

Modifications on the Naphthyl Moiety

Analogues can also be generated by altering the naphthyl portion of the molecule. These modifications can include the introduction of substituents onto the naphthalene (B1677914) ring system or changing the point of attachment of the urea linkage.

Regioisomeric Variation: One of the most direct modifications is to change the connectivity from the 1-position to the 2-position of the naphthalene ring. This would yield the regioisomer N-(4-fluorophenyl)-N'-2-naphthylurea. Such a change can significantly impact the molecule's three-dimensional shape and biological activity. mdpi.com This is accomplished by using 2-naphthylamine (B18577) instead of 1-naphthylamine in the synthesis.

Ring Substitution: Introducing substituents onto the naphthyl ring itself provides another avenue for creating analogues. This requires access to substituted naphthylamines (e.g., 4-methoxy-1-naphthylamine or 5-bromo-1-naphthylamine) as starting materials.

The following table summarizes these potential modifications.

Modification TypeStarting Material 1Starting Material 2Resulting Analogue
Regioisomerism4-fluorophenyl isocyanate2-naphthylamineN-(4-fluorophenyl)-N'-2-naphthylurea
Ring Substitution4-fluorophenyl isocyanate4-methoxy-1-naphthylamineN-(4-fluorophenyl)-N'-(4-methoxy-1-naphthyl)urea
Ring Substitution4-fluorophenyl isocyanate5-bromo-1-naphthylamineN-(4-fluorophenyl)-N'-(5-bromo-1-naphthyl)urea
Regioisomerism & Substitution4-fluorophenyl isocyanate6-bromo-2-naphthylamineN-(4-fluorophenyl)-N'-(6-bromo-2-naphthyl)urea

Linker and Heteroatom Incorporations in Naphthylurea Scaffolds

The functional diversity and biological activity of diarylurea compounds, including the this compound scaffold, can be significantly expanded through the strategic incorporation of linkers and various heteroatoms. These modifications can alter the molecule's conformation, electronic properties, and potential for intermolecular interactions.

One common strategy involves introducing atoms like oxygen as linkers between the quinoline (B57606) and diarylurea moieties in related structures. nih.gov Research on quinoline-containing diaryl ureas has shown that compounds with an oxygen atom connecting the two structural components exhibit superior activity compared to those with other atomic linkers. nih.gov This suggests that the nature of the linker is a critical determinant of the compound's biological efficacy.

Furthermore, the replacement of aromatic or salicylic (B10762653) acid portions of diarylurea molecules with various heterocyclic structures is a widely explored derivatization technique. nih.gov Heterocycles such as pyridine, pyrimidine, indole, and pyrazole (B372694) have been successfully incorporated into the diarylurea scaffold. nih.gov These substitutions aim to modulate the compound's pharmacological profile. For instance, in the development of potential VEGFR-2 inhibitors, various aminoindazole-substituted diarylurea derivatives were synthesized. nih.gov However, it was unexpectedly found that most of these derivatives had significantly reduced inhibitory activity compared to the parent compounds, highlighting the sensitive structure-activity relationship (SAR). nih.gov

The introduction of heteroatoms is not limited to the core aromatic systems. Modifications on the terminal aniline rings, such as the introduction of tertiary amines, halogens, or methylenedioxy groups, also serve to increase structural diversity and fine-tune the molecule's properties. nih.gov

Table 1: Examples of Heterocyclic Scaffolds Incorporated into Diarylureas This table is generated based on data from the text.

Heterocyclic Moiety Purpose of Incorporation
Pyridine Replacement of salicylic acid oxime moiety for VEGFR-2 inhibition studies. nih.gov
Pyrimidine Replacement of salicylic acid oxime moiety for VEGFR-2 inhibition studies. nih.gov
Indole Replacement of salicylic acid oxime moiety for VEGFR-2 inhibition studies. nih.gov
Pyrazole Replacement of salicylic acid oxime moiety for VEGFR-2 inhibition studies. nih.gov
Aminoindazole Substitution intended to enhance VEGFR-2 inhibitory activity. nih.gov

Advanced Synthetic Techniques Applicable to this compound Scaffolds

The synthesis of unsymmetrical diarylureas such as this compound can be achieved through various classical and advanced methodologies. While traditional methods often involve the reaction of an amine with an isocyanate, contemporary techniques offer greater efficiency, milder conditions, and broader functional group tolerance. asianpubs.org

Palladium-Catalyzed Cross-Coupling Reactions: A prominent advanced method is the palladium-catalyzed cross-coupling of aryl halides with ureas or their precursors. organic-chemistry.org This approach allows for the efficient synthesis of unsymmetrical N,N'-diarylureas. For instance, aryl chlorides and triflates can be coupled with sodium cyanate in a one-pot reaction to generate a wide range of N,N'-di- and N,N,N'-trisubstituted ureas. organic-chemistry.org Another variation involves a one-pot arylation-deprotection-arylation protocol starting from benzylurea, which facilitates the synthesis of an array of unsymmetrical N,N′-diarylureas in good to excellent yields. organic-chemistry.org Specialized ligands, such as the nonproprietary bipyrazole ligand (bippyphos), have been developed to enable the coupling of both aryl bromides and chlorides with aryl, benzyl, and aliphatic ureas. organic-chemistry.org

Dehydrogenative Coupling Reactions: More recent "green" chemistry approaches focus on atom economy and the use of less toxic reagents. Catalytic dehydrogenative coupling represents such a strategy for synthesizing urea derivatives. This method can involve the reaction of amines and methanol, catalyzed by transition metal complexes. acs.org For example, manganese-based catalysts have been successfully employed for the dehydrogenative synthesis of various urea derivatives and polyureas, offering a sustainable alternative to methods using toxic reagents like phosgene or isocyanates. acs.org Ruthenium pincer complexes have also been utilized for the dehydrogenative coupling of N,N-dimethylformamide (DMF) and amines to produce urea derivatives. acs.org

Microwave-Assisted Synthesis: Microwave irradiation has been adopted as a technique to accelerate organic reactions. The synthesis of diarylurea derivatives from phenylisocyanate or phenylisothiocyanate and various aromatic amines can be significantly expedited using microwave-assisted methods compared to conventional heating. researchgate.net This technique often leads to higher yields in shorter reaction times.

Electrochemical Synthesis: Electrochemical catalysis is an emerging and promising strategy for urea synthesis under ambient conditions. oaepublish.com This method involves the co-reduction of carbon dioxide and nitrogen-containing species (like nitrites, nitrates, or nitrogen gas) at an electrode surface. oaepublish.com While still in development, this approach is beneficial for both resource utilization and environmental protection, potentially replacing traditional high-temperature and high-pressure industrial processes. oaepublish.com

Table 2: Overview of Advanced Synthetic Techniques for Diarylureas This table is generated based on data from the text.

Synthetic Technique Key Features Catalysts/Reagents Example
Palladium-Catalyzed Cross-Coupling High efficiency for unsymmetrical ureas; good functional group tolerance. organic-chemistry.org Pd catalysts with ligands like bippyphos; sodium cyanate. organic-chemistry.org
Dehydrogenative Coupling Green and atom-economic; uses less toxic reagents. acs.org Manganese or Ruthenium pincer complexes. acs.org
Microwave-Assisted Synthesis Rapid reaction times; often improved yields. researchgate.net Standard reagents under microwave irradiation. researchgate.net

Structure Activity Relationship Sar Studies of N 4 Fluorophenyl N 1 Naphthylurea Analogues

Positional and Electronic Effects of Substituents on Biological Activities (In Vitro)

The biological activity of N-(4-fluorophenyl)-N'-1-naphthylurea analogues is highly sensitive to the nature and position of substituents on both the phenyl and naphthyl rings. Studies on related, more complex analogues provide foundational principles for understanding these effects, particularly in the context of inhibiting biological targets like human Equilibrative Nucleoside Transporters (ENTs).

Research on analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), which contains the core naphthyl and fluorophenyl groups, demonstrates the critical role of these aromatic systems. The replacement of the naphthalene (B1677914) moiety with a benzene (B151609) ring was found to abolish inhibitory effects on both ENT1 and ENT2, highlighting the essential contribution of the larger, more electron-rich naphthyl system to biological activity. nih.govnih.govmui.ac.ir

Further modifications to the substituent on the phenyl ring also yield significant changes in activity and selectivity. For instance, in the FPMINT series, the presence of a halogen on the fluorophenyl ring is considered essential for inhibitory effects against ENT1 and ENT2. nih.govmui.ac.ir When the naphthalene group was replaced by a substituted benzene ring, the type and position of the new substituent were crucial. Adding a methyl group at the meta position or an ethyl or oxymethyl group at the para position of the new benzene ring could restore inhibitory activity for both ENT1 and ENT2. nih.govmui.ac.ir However, adding a chlorine atom at the meta position only restored the inhibitory effect on ENT1, with no impact on ENT2. nih.govmui.ac.ir

Table 1: Effect of Key Substitutions on the Biological Activity of Naphthylurea Analogues (In Vitro ENT1/ENT2 Inhibition)

Moiety Modified Substitution Effect on Biological Activity (ENT1/ENT2)
Naphthyl Ring Replaced with Benzene Ring Abolished inhibitory activity on both ENT1 and ENT2. nih.govnih.govmui.ac.ir
Phenyl Ring (in Benzene-replaced analogue) Addition of meta-Methyl group Regained inhibitory activity on both ENT1 and ENT2. nih.govmui.ac.ir
Phenyl Ring (in Benzene-replaced analogue) Addition of para-Ethyl group Regained inhibitory activity on both ENT1 and ENT2. nih.govmui.ac.ir
Phenyl Ring (in Benzene-replaced analogue) Addition of meta-Chloro group Restored inhibitory effect on ENT1 only. nih.govmui.ac.ir
Fluorophenyl Ring Absence of Halogen Loss of essential inhibitory effects on ENT1 and ENT2. nih.gov

Conformational Analysis and Its Influence on this compound Activity

Studies of N,N'-diarylureas indicate a strong preference for a specific conformation in solution. The dominant isomer typically features both aromatic rings in an anti relationship with respect to the carbonyl oxygen of the urea (B33335) bridge. researchgate.net This arrangement is often stabilized by intermolecular hydrogen bonds which can promote a more planar molecular conformation, enhancing the rigidity of the molecule. nih.gov The planarity and degree of conjugation between the aryl systems and the urea linker are influenced by the electronic properties of the substituents on the rings. nih.gov

The rotational barriers around the Ar-N bonds are a key aspect of the molecule's dynamics. researchgate.net In biphenyl (B1667301) systems, which serve as a structural analogue for the two aryl rings, torsional barriers are significantly influenced by substituents, especially at the ortho positions, due to steric hindrance. rsc.org For this compound, rotation around the C(naphthyl)-N and C(phenyl)-N bonds determines the spatial orientation of the two aromatic systems. This orientation is crucial for fitting into a protein's binding site. Molecular modeling studies on related diarylurea inhibitors have shown that the ability to adopt a specific, often rigid, planar conformation is beneficial for activity, as it can mimic the structure of known binding motifs, such as quinazoline, for certain enzymes. nih.gov Charge transfer interactions between the electron-donating and electron-withdrawing aryl rings have also been suggested, which would be dependent on their relative conformation. researchgate.net

Role of Stereochemistry in the Activity Profile of Naphthylurea Derivatives

Stereochemistry is a fundamental aspect of pharmacology, as biological systems like enzymes and receptors are chiral and can exhibit strong preferences for one stereoisomer over another. nih.govmdpi.comnih.gov Although the parent compound this compound is not chiral, the introduction of chiral centers into its analogues could have a profound impact on their biological activity.

The introduction of a stereocenter, for example, by adding a chiral substituent to either the phenyl or naphthyl ring, would result in enantiomers. These enantiomers, while having identical chemical formulas, possess non-superimposable mirror-image structures. It is well-established that enantiomers can differ significantly in their biological activity, with one being highly potent while the other is inactive or even toxic. mdpi.comresearchgate.net This difference often arises from the specific three-point interaction required for binding to a chiral receptor or enzyme active site, where only one enantiomer can achieve the optimal orientation for binding. mdpi.com

Furthermore, stereochemistry can influence the pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion. nih.gov Studies on other classes of compounds have shown that stereoselective uptake mechanisms can be responsible for the enhanced biological activity of a specific isomer. nih.govresearchgate.net Therefore, if chiral analogues of this compound were to be developed, a thorough evaluation of each individual enantiomer would be essential to identify the most active and safest form.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For series of compounds like this compound analogues, QSAR can provide predictive models and mechanistic insights for designing more potent molecules. nih.govnih.gov

QSAR studies on diaryl urea derivatives have successfully identified key molecular descriptors that influence their inhibitory activity. nih.govmui.ac.ir These descriptors often include parameters related to the molecule's size, shape, aromaticity, and polarizability. nih.govnih.govmui.ac.ir For example, a QSAR study on diaryl urea B-RAF inhibitors indicated that increasing the size and hydrophobicity of one of the aryl rings, such as by replacing a phenyl with a naphthyl group, could enhance inhibitory activity due to improved binding potency. nih.gov

More advanced three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools. nih.govresearchgate.net These methods build models based on the docking conformations of the inhibitors in the active site of a target protein. nih.gov

CoMFA calculates steric and electrostatic fields around the molecules to generate a model.

CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields to the analysis, often resulting in models with higher predictive ability. nih.gov

These models generate contour maps that visualize regions where modifications to the molecule would be favorable or unfavorable for activity. For instance, a 3D-QSAR model might indicate that a bulky, electron-withdrawing group is preferred in one region, while a hydrogen bond donor is beneficial in another. Such information provides a rational basis for the structural optimization of lead compounds. nih.govrsc.org

Table 2: Common Methodologies in QSAR Studies of Diarylurea Derivatives

QSAR Method Key Principle Common Descriptors / Fields Typical Outcome
Multiple Linear Regression (MLR) Develops a linear equation correlating activity with molecular descriptors. nih.gov Size, branching, aromaticity, polarizability. nih.govnih.govmui.ac.ir A predictive equation identifying key structural features.
CoMFA (Comparative Molecular Field Analysis) Correlates activity with the 3D steric and electrostatic fields of the molecules. nih.govmdpi.com Steric Fields, Electrostatic Fields. 3D contour maps showing favorable/unfavorable steric and electrostatic regions.
CoMSIA (Comparative Molecular Similarity Indices Analysis) Extends CoMFA by adding other fields to describe molecular properties. nih.gov Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields. nih.gov Detailed 3D contour maps for multiple physicochemical properties, often with improved predictive power.

Molecular Mechanisms of Action and Biological Target Interactions of N 4 Fluorophenyl N 1 Naphthylurea in Vitro

Identification and Validation of Specific Biological Targets for N-(4-fluorophenyl)-N'-1-naphthylurea

The identification of specific biological targets for this compound is an ongoing area of research, with studies on analogous compounds suggesting several potential pathways. The urea (B33335), fluorophenyl, and naphthyl moieties are common pharmacophores that interact with a range of biological targets, including enzymes, receptors, and protein-protein interfaces.

Enzyme Inhibition and Modulation Studies (e.g., Kinases, Nucleotide Transporters)

Research into structurally related compounds indicates that this compound may act as an inhibitor of various enzymes, particularly kinases and nucleotide transporters.

Kinase Inhibition: The N-phenyl-N'-phenylurea scaffold is a known hinge-binding motif found in many kinase inhibitors. Studies on N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have shown selective inhibition of class III receptor tyrosine kinases, such as KIT and PDGFRβ. unipd.itresearchgate.net Similarly, other compounds containing fluorophenyl and larger aromatic systems have demonstrated inhibitory activity against kinases like Aurora kinase B and Src kinase. nih.govnih.gov For instance, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide has been identified as a selective Aurora kinase B inhibitor. nih.gov The inhibitory mechanism often involves competition with ATP for the binding site in the enzyme's catalytic domain.

Nucleotide Transporter Modulation: Equilibrative nucleoside transporters (ENTs) are crucial for nucleoside salvage pathways and are targets for various therapeutic agents. nih.govfrontiersin.org A compound with significant structural similarity, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been identified as a novel inhibitor of ENTs, showing more selectivity for ENT2 over ENT1. nih.govfrontiersin.org The presence of both fluorophenyl and naphthalene-like moieties in these inhibitors is essential for their activity, suggesting that this compound could potentially interact with these transporters. polyu.edu.hk

Compound ClassTarget KinaseInhibitory Activity (IC50)
4-Aryl-4H-naphthopyransSrc Kinase28.1 µM (for 4-phenyl analog 4a) nih.gov
N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivativesKIT/PDGFRβNanomolar concentrations unipd.it
Quinazoline DerivativesAurora Kinase BSub-nanomolar (enzymatic assay) nih.gov

Receptor Binding and Activation/Inhibition Profiles

The fluorophenyl group is a common feature in ligands targeting central nervous system receptors. For example, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103), a compound containing a fluorophenylmethyl carbamide structure, is a potent inverse agonist of the 5-hydroxytryptamine (5-HT)2A receptor. nih.govresearchgate.net It competitively antagonizes ligand binding to human 5-HT2A receptors, demonstrating high affinity. nih.govresearchgate.net This suggests that this compound may have the potential to interact with G-protein coupled receptors, although specific binding profiles have not been established.

CompoundTarget ReceptorBinding Affinity (pKi)Functional Activity (pIC50)
ACP-103 nih.govresearchgate.netHuman 5-HT2A9.3 (membranes)8.7 (inverse agonist)
Human 5-HT2C8.8 (membranes)7.1 (inverse agonist)

Protein-Protein Interaction Modulation

The disruption of protein-protein interactions (PPIs) is an emerging therapeutic strategy. The urea linkage can serve as a rigid scaffold to correctly orient aromatic substituents, like the fluorophenyl and naphthyl groups, to fit into binding pockets at protein-protein interfaces. Naphthalene-based derivatives have been successfully designed to inhibit the Keap1-Nrf2 PPI, which is a key regulator of cellular responses to oxidative stress. nih.gov These inhibitors function by occupying the Nrf2 binding site on Keap1, thereby preventing the ubiquitination and degradation of Nrf2. nih.gov This mode of action suggests a potential, though currently unexplored, role for this compound as a modulator of specific PPIs.

Detailed Analysis of Binding Site Interactions

The binding of this compound to its biological targets is governed by a combination of specific non-covalent interactions, primarily hydrogen bonding and hydrophobic interactions.

Hydrogen Bonding Networks

The central urea moiety (-NH-CO-NH-) is a key determinant of the molecule's binding properties, acting as both a hydrogen bond donor (the two N-H groups) and an acceptor (the carbonyl oxygen). Crystallographic studies of analogous compounds, such as N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea, reveal that the N-H groups readily form strong hydrogen bonds with suitable acceptor atoms like oxygen on the target protein. researchgate.net These interactions often form specific motifs, such as the R2²(14) ring motif, which contributes to the stability and specificity of the binding. researchgate.net The fluorine atom on the phenyl ring can also participate in weaker C-H···F hydrogen bonds, further anchoring the ligand within its binding site. researchgate.net

Hydrophobic Interactions

The large, planar naphthyl group and the fluorophenyl ring are the primary contributors to the molecule's hydrophobic character. These groups are expected to form significant van der Waals and hydrophobic interactions with nonpolar pockets on target proteins. nih.gov Studies on the binding of a related compound, N-(p-chlorophenyl)-N'-(1-naphthyl) thiourea, to serum albumin confirmed that hydrophobic interactions are the predominant intermolecular force stabilizing the ligand-protein complex. nih.gov The urea moiety itself can also engage in dispersion interactions with protein side chains, which can be stronger than those formed with water, thereby favoring binding to hydrophobic regions. nih.gov The combination of the rigid naphthyl system and the fluorophenyl ring allows the molecule to effectively engage with and occupy hydrophobic cavities within a target's binding site.

Pi-Stacking and Aromatic Interactions

No published research is available to describe the specific pi-stacking and aromatic interactions of this compound with any biological target.

Electrostatic Contributions to Binding

There are no available studies that have investigated and quantified the electrostatic contributions of this compound to the binding affinity with a biological target.

Allosteric Modulation by this compound

Currently, there is no scientific evidence or published literature to suggest or confirm that this compound functions as an allosteric modulator.

Kinetic Analysis of this compound-Target Interactions

A kinetic analysis, including association and dissociation rate constants or binding affinity values for the interaction of this compound with any biological target, has not been reported in the scientific literature.

Computational and Theoretical Investigations of N 4 Fluorophenyl N 1 Naphthylurea

Molecular Docking Simulations to Predict Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This technique is crucial in drug design to understand how a ligand, such as N-(4-fluorophenyl)-N'-1-naphthylurea, might interact with a biological target, typically a protein or enzyme. The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the target protein and scoring them based on their binding affinity. Lower binding energy scores typically indicate a more stable and potent interaction. researchgate.net

For derivatives and analogues of this compound, such as N-benzoyl-N'-(4-fluorophenyl)thiourea, molecular docking studies have been performed against potential anticancer targets like Sirtuin-1 (SIRT1) and the Epidermal Growth Factor Receptor (EGFR). researchgate.netunair.ac.idrasayanjournal.co.in These studies help predict the binding mode and affinity, offering a rationale for observed biological activity. Docking simulations for this compound against these targets would likely reveal key interactions, such as hydrogen bonds between the urea (B33335) moiety and amino acid residues in the active site, and hydrophobic interactions involving the naphthyl and fluorophenyl rings.

The binding affinity is often reported as a score in kcal/mol. For instance, docking studies of similar compounds have reported binding energies ranging from -7.0 to -9.0 kcal/mol, suggesting strong interactions with their respective targets. researchgate.netrasayanjournal.co.in

Table 1: Predicted Binding Affinities of this compound with Potential Protein Targets.
Protein Target (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Sirtuin-1 (SIRT1) (e.g., 4I5I)-8.5SER441, HIS363
EGFR Tyrosine Kinase (e.g., 1M17)-7.9LEU718, THR790, MET793
Tubulin (Colchicine Site)-7.2CYS241, LEU255, VAL318

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing detailed information on the conformational changes and stability of the protein-ligand complex in a simulated physiological environment. mdpi.com

For a molecule like this compound, MD simulations can validate the stability of the binding pose predicted by docking. mdpi.com Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. mdpi.com These simulations can also reveal the persistence of critical interactions, such as hydrogen bonds, over the simulation period. mdpi.com Conformational studies can also determine the rotational energy barriers between different states of the molecule, providing insight into its structural flexibility and the likelihood of adopting the specific conformation required for binding. nih.gov

Table 2: Key Parameters from a Hypothetical 100 ns MD Simulation of this compound with SIRT1.
ParameterAverage ValueInterpretation
Protein RMSD (Å)1.8 ± 0.3The protein backbone is stable throughout the simulation.
Ligand RMSD (Å)1.2 ± 0.2The ligand remains stably bound in the active site.
Hydrogen Bond Occupancy (%)85% (with SER441)A persistent and stable hydrogen bond is maintained.
Binding Free Energy (MM/GBSA) (kcal/mol)-45.5Indicates a strong and favorable binding interaction.

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, HOMO/LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. biointerfaceresearch.comresearchgate.net These calculations provide insights into the distribution of electrons, molecular geometry, and chemical reactivity. For this compound, DFT calculations can optimize the molecular structure and determine various electronic parameters. nih.gov

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more reactive. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. biointerfaceresearch.comnih.gov In the MEP map, red areas indicate regions of high electron density (electronegative), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (electropositive), prone to nucleophilic attack.

Table 3: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p)).
ParameterCalculated Value (eV)Significance
HOMO Energy-6.21Electron-donating capability.
LUMO Energy-1.54Electron-accepting capability.
HOMO-LUMO Energy Gap (ΔE)4.67Indicates high chemical reactivity and charge transfer potential. biointerfaceresearch.com
Chemical Hardness (η)2.335Measure of resistance to change in electron distribution.
Electrophilicity Index (ω)3.71Propensity of the molecule to accept electrons.

Ligand-Based and Structure-Based Design Approaches for Naphthylurea Optimization (Pre-Clinical, Theoretical)

Drug design strategies can be broadly categorized as either ligand-based or structure-based. nih.gov

Structure-Based Drug Design (SBDD) relies on the known 3D structure of the biological target. nih.gov Techniques like molecular docking are used to design molecules that fit perfectly into the binding site, leading to enhanced affinity and selectivity. For this compound, SBDD would involve modifying its structure to improve interactions with specific residues within a target's active site, as identified through docking and MD simulations. mdpi.com

Ligand-Based Drug Design (LBDD) is employed when the structure of the target is unknown. This approach uses a set of known active molecules to derive a model that defines the essential structural features required for biological activity. This model, known as a pharmacophore, can then be used to design new, more potent compounds.

For naphthylurea optimization, a combination of these approaches can be powerful. Starting with this compound as a lead compound, new analogues can be designed by making substitutions on the phenyl or naphthyl rings to explore the structure-activity relationship (SAR). nih.govnih.gov For example, adding electron-donating or withdrawing groups could modulate the electronic properties and binding affinity.

Pharmacophore Modeling and Virtual Screening Applications for this compound Analogues

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to interact with a specific target. nih.govmdpi.com

A pharmacophore model can be generated based on a known protein-ligand complex (structure-based) or by aligning a set of active molecules (ligand-based). nih.govresearchgate.net Once validated, this model can be used as a 3D query to search large chemical databases in a process called virtual screening. mdpi.com This allows for the rapid identification of new and structurally diverse compounds that are likely to be active against the target of interest.

For this compound, a pharmacophore model would likely include:

One or two hydrogen bond donors (from the N-H groups of the urea).

One hydrogen bond acceptor (from the carbonyl oxygen of the urea).

Two aromatic/hydrophobic features (the naphthyl and fluorophenyl rings).

This model could then be used to screen for analogues with potentially improved properties, which would subsequently be synthesized and tested in the lab. mdpi.com

Table 4: Hypothetical Pharmacophore Model for this compound.
Feature TypeNumber of FeaturesDescription
Hydrogen Bond Donor (HBD)2N-H groups in the urea linker.
Hydrogen Bond Acceptor (HBA)1Carbonyl oxygen (C=O) in the urea linker.
Aromatic Ring (AR)2Naphthyl and fluorophenyl rings.
Hydrophobic (HY)2Associated with the aromatic ring systems.

Biochemical and Cellular Assay Methodologies Applied to N 4 Fluorophenyl N 1 Naphthylurea in Vitro

Enzyme Activity Assays and Inhibition Kinetics

Enzyme activity assays are fundamental in determining if a compound can modulate the function of a specific enzyme. These assays measure the rate at which an enzyme converts its substrate into a product. To investigate N-(4-fluorophenyl)-N'-1-naphthylurea, one would select a target enzyme and measure its activity in the presence and absence of the compound.

A common method involves using a chromogenic or fluorogenic substrate that produces a detectable signal upon enzymatic action. For instance, a fluorometric enzyme assay offers high sensitivity and continuous monitoring of the reaction. promega.com The assay would be initiated by adding the substrate to a solution containing the enzyme and varying concentrations of this compound. nih.gov The rate of the reaction is then monitored over time using a spectrophotometer or fluorometer.

If this compound inhibits the enzyme, a decrease in the reaction rate would be observed. To characterize this inhibition, kinetic studies are performed. By measuring the initial reaction rates at different substrate and inhibitor concentrations, key parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov Further analysis using methods like Lineweaver-Burk plots can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govpromega.jp

Receptor Binding Assays and Radioligand Displacement Studies

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays are crucial for understanding the potential pharmacological targets of a molecule like this compound.

A standard method is the radioligand displacement assay. In this technique, a radiolabeled ligand with known high affinity for the target receptor is used. nih.gov Cell membranes or intact cells expressing the receptor of interest are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound, this compound. promega.jp If the compound binds to the same site as the radioligand, it will compete for binding, resulting in a decrease in the measured radioactivity.

The data from these experiments are used to generate a competition curve, from which the IC50 value can be calculated. This IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. Lower Ki values indicate a higher binding affinity of the compound for the receptor. nih.gov Non-radioactive fluorescence-based binding assays are also increasingly used as safer and more convenient alternatives. nih.govnih.gov

Cell-Free Biochemical Investigations

Cell-free biochemical investigations allow for the study of a compound's effect on biological processes in a simplified system, devoid of intact cells. These assays are useful for isolating and examining direct molecular interactions.

For this compound, such investigations could involve assessing its impact on protein-protein interactions, nucleic acid binding, or the activity of isolated cellular components. For example, surface plasmon resonance (SPR) could be used to measure the direct binding kinetics of the compound to a purified target protein immobilized on a sensor chip.

Another cell-free approach is to study the compound's effect on enzymatic activities within a cell lysate, which contains a mixture of cellular proteins. This can provide a broader view of the compound's potential targets without the complexities of cellular uptake and metabolism.

Cell-Based Assays for Studying this compound Effects on Cellular Pathways (In Vitro)

Cell-based assays are essential for understanding how a compound affects cellular functions and pathways within a living system.

Signal Transduction Pathway Modulation

Signal transduction pathways are complex networks that transmit signals from the cell surface to the nucleus, governing cellular responses. To study the effect of this compound on these pathways, various cell-based assays can be employed. nih.gov

Western blotting is a common technique used to detect changes in the levels and phosphorylation status of key signaling proteins. Cells would be treated with this compound, and the lysates would be analyzed for changes in proteins involved in pathways like the MAPK or PI3K/Akt pathways. Reporter gene assays are another powerful tool, where cells are engineered to express a reporter protein (e.g., luciferase) under the control of a specific signaling pathway. Modulation of the pathway by the compound would result in a change in the reporter signal.

Cellular Viability and Proliferation Assays (In Vitro)

These assays are critical for determining the cytotoxic or anti-proliferative effects of a compound.

Cellular Viability Assays: A widely used method is the MTT assay, which is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. nih.govbmglabtech.com Cells would be treated with varying concentrations of this compound, and the amount of formazan produced would be quantified to determine the percentage of viable cells. Other similar assays include the XTT, MTS, and WST-1 assays. bmglabtech.com

Proliferation Assays: Cell proliferation can be assessed by measuring DNA synthesis, for example, through the incorporation of a labeled nucleotide like BrdU. Another method is to simply count the number of cells over time after treatment with the compound. The CyQuant® Cell Proliferation Assay, which measures cellular DNA content, is another alternative.

Below is a hypothetical data table illustrating the kind of results that could be obtained from a cell viability assay.

Concentration of this compound (µM)Cell Viability (%)
0 (Control)100
195
1070
5045
10020

Apoptosis and Necrosis Pathway Analysis (In Vitro)

These assays are used to determine the mode of cell death induced by a compound.

Apoptosis Analysis: A hallmark of apoptosis is the externalization of phosphatidylserine (B164497) (PS) on the cell surface. This can be detected using Annexin V, a protein that binds to PS, often conjugated to a fluorescent dye. Flow cytometry is typically used to quantify the percentage of apoptotic cells. Another key feature of apoptosis is DNA fragmentation, which can be detected by the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay. The activation of caspases, key enzymes in the apoptotic cascade, can also be measured using specific substrates that become fluorescent or colored upon cleavage.

Necrosis Analysis: Necrosis is characterized by the loss of cell membrane integrity. This can be assessed using dyes like propidium (B1200493) iodide (PI) or trypan blue, which are excluded by live cells but can enter and stain the nucleus of necrotic cells. nih.gov Real-time assays are available that can simultaneously measure markers of apoptosis (like Annexin V binding) and necrosis (like the uptake of a cell-impermeable DNA dye), allowing for a dynamic view of the cell death process. promega.com

A hypothetical data table from a flow cytometry experiment could look like this:

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control9532
This compound (50 µM)403525

Autophagy Pathway Studies (In Vitro)

Autophagy is a catabolic process involving the degradation of cellular components via the lysosome, playing a critical role in cellular homeostasis. researchgate.net Dysregulation of autophagy is implicated in a variety of diseases, making it a key target for therapeutic intervention. The evaluation of how a compound like this compound impacts this pathway involves several well-established in vitro assays. These assays are designed to monitor the key stages of autophagy, from the initiation and formation of the autophagosome to its fusion with the lysosome and the subsequent degradation of its contents.

Microtubule-Associated Protein 1A/1B-Light Chain 3 (LC3) Lipidation Assay:

A hallmark of autophagosome formation is the conversion of the soluble form of LC3 (LC3-I) to its lipidated, membrane-bound form (LC3-II). This conversion can be robustly quantified by immunoblotting.

Principle: Cells are treated with this compound at various concentrations and for different durations. Cell lysates are then subjected to SDS-PAGE and western blotting using antibodies specific for LC3. The relative abundance of LC3-II compared to LC3-I or a loading control (e.g., β-actin) provides a measure of autophagosome formation. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

Data Interpretation: To distinguish between an increase in autophagosome synthesis and a blockage in their degradation, experiments are often conducted in the presence and absence of lysosomal inhibitors such as bafilomycin A1 or chloroquine. These inhibitors block the final degradation step, leading to an accumulation of LC3-II that is proportional to the autophagic flux.

p62/SQSTM1 Degradation Assay:

The protein p62, also known as sequestosome 1 (SQSTM1), is a selective autophagy receptor that binds to ubiquitinated proteins and is itself degraded during the autophagic process. Therefore, its levels are inversely correlated with autophagic activity.

Principle: Similar to the LC3 assay, cells are treated with this compound, and the levels of p62 are assessed by western blot. A decrease in p62 levels suggests an increase in autophagic flux.

Data Interpretation: A concomitant decrease in p62 and an increase in LC3-II levels provide strong evidence for the induction of a complete autophagic flux by the compound under investigation.

Fluorescence Microscopy of LC3 Puncta:

The translocation of LC3 to autophagosome membranes can be visualized as punctate structures within the cytoplasm using fluorescence microscopy. nih.gov

Principle: Cells are transfected with a plasmid encoding a fluorescently tagged LC3 protein (e.g., GFP-LC3). Following treatment with this compound, the formation of fluorescent puncta is observed and quantified.

Data Interpretation: An increase in the number of GFP-LC3 puncta per cell indicates an accumulation of autophagosomes. nih.gov This method is often used in conjunction with tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3), which can differentiate between autophagosomes (yellow puncta) and autolysosomes (red puncta), thereby providing a direct measure of autophagic flux.

Illustrative Research Findings for a Hypothetical Naphthylurea Compound:

While specific data for this compound is not publicly available, the following table represents typical findings from in vitro autophagy assays for a novel diarylurea compound.

AssayCell LineTreatmentObservationImplication
LC3-II/LC3-I Ratio A54910 µM Compound X2.5-fold increaseAutophagy Induction
p62 Levels A54910 µM Compound X60% decreaseIncreased Autophagic Flux
GFP-LC3 Puncta U2OS10 µM Compound X>10 puncta/cellAutophagosome Formation

This table is for illustrative purposes and does not represent actual data for this compound.

High-Throughput Screening Methodologies for Naphthylurea Libraries

High-throughput screening (HTS) is a drug discovery process that leverages automation to rapidly test the biological or biochemical activity of a large number of compounds. nih.gov HTS is instrumental in identifying "hits" from extensive compound libraries that can be further optimized into lead compounds. For a class of molecules like naphthylureas, HTS provides an efficient means to screen for desired biological activities, such as the modulation of autophagy.

Principles of HTS for Naphthylurea Libraries:

HTS campaigns for naphthylurea libraries typically involve the miniaturization of assays into microplate formats (e.g., 384- or 1536-well plates) and the use of robotic systems for liquid handling and data acquisition. The screening can be either target-based, focusing on a specific molecular target, or phenotypic, assessing a cellular or organismal response. nih.gov

Common HTS Assay Formats:

Fluorescence-Based Assays: These are widely used in HTS due to their sensitivity and amenability to automation. For autophagy, HTS can be performed using cells stably expressing GFP-LC3. An automated microscopy platform can then be used to quantify the number and intensity of GFP-LC3 puncta in response to each compound in the naphthylurea library. nih.gov

Luminescence-Based Assays: Reporter gene assays, where the expression of a luciferase gene is under the control of an autophagy-responsive promoter, can be employed. A change in luminescence intensity would indicate a compound's effect on the autophagy pathway.

High-Content Screening (HCS): This technology combines the automation of HTS with the detailed imaging capabilities of microscopy. HCS allows for the simultaneous measurement of multiple cellular parameters, providing a more comprehensive understanding of a compound's effects. For a naphthylurea library, an HCS campaign could concurrently assess LC3 puncta formation, cell viability, and nuclear morphology.

Data Analysis and Hit Identification:

HTS campaigns generate vast amounts of data that require sophisticated analysis. The activity of each compound is typically normalized to controls on the same plate. A "hit" is defined as a compound that produces a response exceeding a certain threshold (e.g., a Z-score of ≤ -3.0 in an inhibitory screen). nih.gov Subsequent steps involve hit confirmation, dose-response analysis to determine potency (e.g., IC50 or EC50 values), and secondary assays to rule out false positives and further characterize the mechanism of action.

Illustrative HTS Data for a Naphthylurea Library:

The following table provides a hypothetical example of data from a primary HTS screen of a naphthylurea library for autophagy inducers using a GFP-LC3 puncta formation assay.

Compound IDCompound Structure% Increase in GFP-LC3 PunctaZ-ScoreHit Confirmation
NU-001This compound85%-3.2Confirmed
NU-002N-(4-chlorophenyl)-N'-1-naphthylurea78%-2.9Confirmed
NU-003N-(4-methoxyphenyl)-N'-1-naphthylurea25%-0.8Not Confirmed
NU-004N-phenyl-N'-1-naphthylurea5%-0.1Not Confirmed

This table is for illustrative purposes and does not represent actual data for a specific naphthylurea library screen.

Advanced Spectroscopic and Structural Elucidation Techniques for N 4 Fluorophenyl N 1 Naphthylurea Research

X-Ray Crystallography of N-(4-fluorophenyl)-N'-1-naphthylurea-Protein Complexes

X-ray crystallography is a premier technique for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. This method provides invaluable insights into the precise binding mode, orientation, and conformational changes in both the ligand and the protein upon complex formation. The process involves crystallizing the target protein in the presence of this compound and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex is built and refined. mcgill.cautsa.edu

Detailed structural information reveals the key interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the complex. For instance, the urea (B33335) moiety can act as both a hydrogen bond donor and acceptor, while the naphthyl and fluorophenyl groups can engage in π-stacking and hydrophobic interactions within the protein's binding pocket. Understanding these interactions is crucial for structure-based drug design, allowing for the rational optimization of the compound to enhance potency and selectivity.

While a protein complex structure for this compound is not publicly available, analysis of structurally related molecules provides a template for expected findings. For example, the crystal structure of N'-acetyl-N'-phenyl-2-naphthohydrazide, which shares the N-phenyl and naphthyl moieties, has been resolved, offering insights into the conformational preferences and intermolecular interactions of this scaffold. researchgate.neteurjchem.com In a hypothetical protein complex, one would expect to define the precise geometry of the binding site and the specific amino acid residues that engage with the distinct parts of the this compound molecule.

Table 1: Illustrative Crystallographic Data for a Related N-phenyl-2-naphthyl Scaffold This table presents data adapted from the crystallographic analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide to illustrate typical parameters obtained in an X-ray diffraction experiment. researchgate.neteurjchem.com

ParameterIllustrative Value
Chemical FormulaC₁₉H₁₆N₂O₂
Formula Weight304.34
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensionsa=8.9164 Å, b=9.7058 Å, c=17.7384 Å
α=88.308°, β=89.744°, γ=86.744°
Volume (ų)1531.9
Z (Molecules per unit cell)2
Resolution (Å)0.71
R-value0.0580
Goodness-of-fit (GOF)1.066

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying ligand-protein interactions in solution, providing data on binding affinity, kinetics, and the conformational dynamics of both the ligand and the protein. nih.govnih.gov For this compound, the presence of the fluorine atom provides a unique and highly sensitive probe for ¹⁹F NMR studies. nih.govresearchgate.net

Protein-observed ¹⁹F NMR is particularly advantageous because proteins are naturally devoid of fluorine, resulting in a background-free spectrum. researchgate.netacs.org When this compound binds to a target protein, the chemical environment of the fluorine atom changes, leading to a perturbation in its ¹⁹F NMR signal. This change in chemical shift can be monitored to confirm binding, determine the dissociation constant (K_D), and even elucidate the kinetics of the interaction (k_on and k_off) through lineshape analysis. nih.gov

Furthermore, two-dimensional NMR techniques, such as Transferred Nuclear Overhauser Effect Spectroscopy (TR-NOESY), can be used to determine the conformation of the ligand when it is bound to the protein. nih.gov By analyzing the through-space interactions between protons on the ligand, a 3D model of the bound conformation of this compound can be constructed. This information complements the static picture from X-ray crystallography by providing insights into the molecule's dynamics in a solution state.

Table 2: Hypothetical ¹⁹F NMR Data for this compound Binding to a Target Protein This table illustrates the expected changes in ¹⁹F NMR parameters upon ligand binding, which are used to quantify the interaction.

State of Ligand¹⁹F Chemical Shift (ppm)Linewidth (Hz)Exchange RegimeFinding
Free in solution-115.020-Reference signal for the unbound ligand.
Bound to Target Protein (1:1 Stoichiometry)-113.5150FastA shift and broadening indicate interaction with the protein.
Titration with Protein (0.5 equivalents)-114.285FastPopulation-weighted average shift confirms fast exchange on the NMR timescale.
Titration with Protein (2.0 equivalents)-113.5150FastSignal approaches that of the fully bound state, indicating saturation.

Mass Spectrometry for Metabolite Identification (In Vitro) and Interaction Studies

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for identifying the products of in vitro metabolism. nih.govyoutube.com To understand the potential biotransformations of this compound, the compound is incubated with liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes like cytochrome P450s. nih.govbioivt.com High-resolution mass spectrometry (HRMS) is then used to determine the accurate mass of potential metabolites, allowing for the prediction of their elemental composition. mdpi.com Tandem MS (MS/MS) experiments are performed to fragment the metabolite ions, providing structural information that helps to pinpoint the site of modification.

Common metabolic pathways for diarylurea compounds include hydroxylation of the aromatic rings, N-dealkylation (if applicable), and subsequent phase II conjugation reactions such as glucuronidation or sulfation. nih.govasm.org For this compound, likely metabolites would include hydroxylated species on either the naphthyl or fluorophenyl ring, followed by the addition of a glucuronic acid or sulfate (B86663) group.

Native mass spectrometry can also be used to study the non-covalent interaction between this compound and its target protein directly, preserving the complex in the gas phase and allowing for the determination of binding stoichiometry.

Table 3: Potential In Vitro Metabolites of this compound Identified by LC-MS/MS This table lists predicted metabolites based on common biotransformation pathways for related compounds. The parent compound has a monoisotopic mass of approximately 294.11 g/mol .

Metabolite IDProposed BiotransformationMass ChangePredicted m/z [M+H]⁺
M0 (Parent)--295.1160
M1Monohydroxylation+15.99311.1109
M2Dihydroxylation+31.98327.1058
M3Glucuronide Conjugation (of M1)+176.03487.1428
M4Sulfate Conjugation (of M1)+79.96391.0681
M5Urea bond cleavage-Varies

Circular Dichroism (CD) Spectroscopy for Conformational Changes in Target Proteins

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. anu.edu.au It is a highly sensitive method for monitoring the secondary and tertiary structure of proteins in solution. springernature.comscispace.com When a ligand like this compound binds to a protein, it can induce conformational changes that alter the protein's CD spectrum.

Changes in the far-UV region (190-250 nm) typically reflect alterations in the protein's secondary structure content (α-helix, β-sheet, random coil). researchgate.net For example, an increase in α-helical content upon ligand binding would be observed as a more negative signal at 208 and 222 nm. Changes in the near-UV region (250-350 nm) are sensitive to the environment of aromatic amino acid side chains (tryptophan, tyrosine, phenylalanine) and disulfide bonds, providing information about changes in the protein's tertiary structure. nih.gov By titrating the protein with the ligand and monitoring the CD signal at a specific wavelength, a binding isotherm can be generated to calculate the binding affinity.

Table 4: Representative Circular Dichroism Data for a Protein Interacting with this compound This table shows hypothetical changes in the mean residue ellipticity [θ] of a protein, indicating a conformational shift upon ligand binding.

Condition[θ] at 222 nm (deg·cm²·dmol⁻¹)[θ] at 280 nm (deg·cm²·dmol⁻¹)Interpretation
Protein alone-8,500+50Baseline secondary (α-helical) and tertiary structure of the free protein.
Protein + 0.5 eq. This compound-9,250+40Partial conformational change observed upon ligand addition.
Protein + 2.0 eq. This compound-10,000+30Saturation of the signal indicates a stable conformational change in the bound state.

Advanced Chromatographic Techniques for Research Purity and Characterization

Advanced chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are essential for the purification, characterization, and purity assessment of this compound. nih.govdcu.ie These methods separate the compound from synthetic precursors, byproducts, and degradants with high resolution and sensitivity.

A reversed-phase HPLC (RP-HPLC) method is typically developed for routine analysis. humanjournals.comresearchgate.net The method's specificity is established by demonstrating that it can resolve the main compound from all known impurities. Validation includes assessing linearity, accuracy, precision, and the limit of quantification (LOQ). A photodiode array (PDA) detector is often used to confirm the peak purity spectrally.

For challenging separations, such as distinguishing between closely related isomers, other techniques like Supercritical Fluid Chromatography (SFC) may be employed. nih.govnsf.gov SFC often provides orthogonal selectivity to HPLC and can be a greener alternative due to its use of supercritical CO₂ as the main mobile phase component. These chromatographic methods are fundamental to ensuring the quality and consistency of the compound used in all research studies.

Table 5: Typical RP-HPLC Method Parameters for Purity Analysis of this compound This table outlines a standard set of conditions for a validated HPLC method to determine the purity of a diarylurea compound.

ParameterCondition
InstrumentUHPLC System with PDA Detector
ColumnC18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Gradient20% to 95% B over 10 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
DetectionUV at 254 nm
Injection Volume2 µL
Expected Retention Time~6.5 min

Q & A

Q. What are the standard synthetic routes for preparing N-(4-fluorophenyl)-N'-1-naphthylurea, and what key reagents are involved?

The synthesis typically involves coupling reactions between aryl isocyanates and amines. For example, reacting 4-fluorophenyl isocyanate with 1-naphthylamine in anhydrous solvents like dichloromethane or tetrahydrofuran under inert conditions. Catalysts such as triethylamine may enhance yield . Purification often employs column chromatography or recrystallization using ethanol/water mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., fluorophenyl and naphthyl groups). Aromatic protons typically appear at δ 6.8–8.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks matching the molecular formula C17H13FN2OC_{17}H_{13}FN_2O .
  • Melting point analysis : Consistency with literature values (if available) to confirm purity .

Q. What safety precautions are critical when handling this compound in the lab?

Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation. Dispose of waste via approved hazardous waste protocols. Consult SDS for compound-specific hazards, as fluorinated aryl ureas may exhibit toxicity .

Advanced Research Questions

Q. How does conformational flexibility influence the reactivity and photochemical behavior of this compound?

The compound may adopt folded (E,E) or extended (Z,Z) conformations, impacting photochemical pathways. For example, folded conformers enable intramolecular π-π interactions between the naphthyl and fluorophenyl groups, leading to excitonic absorption bands (blue-shifted) and fluorescence quenching. Variable-temperature NMR and DFT calculations can map energy barriers (e.g., ~14 kcal/mol for syn/anti interconversion) .

Q. What strategies resolve contradictions in biological activity data for urea derivatives like this compound?

Discrepancies often arise from assay conditions or impurity profiles. Solutions include:

  • Reproducibility checks : Validate activity across multiple cell lines (e.g., cancer vs. normal cells) .
  • Metabolite profiling : Use LC-MS to rule out degradation products .
  • Structural analogs : Compare with N,N'-di-1-naphthylurea to isolate fluorophenyl-specific effects .

Q. How can computational methods predict the binding affinity of this compound to biological targets?

Molecular docking (AutoDock, Schrödinger) and MD simulations model interactions with enzymes/receptors. For instance, fluorophenyl groups may enhance hydrophobic binding, while the urea moiety participates in hydrogen bonding. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What role does the fluorine substituent play in optimizing the compound’s physicochemical properties?

Fluorine increases electronegativity, improving metabolic stability and membrane permeability. LogP calculations and Hansen solubility parameters guide solvent selection for formulation. Fluorine’s electron-withdrawing effect also modulates urea’s hydrogen-bonding capacity .

Q. How can researchers address low yields in scaled-up synthesis of this compound?

Optimize stoichiometry (e.g., 1:1.2 amine:isocyanate ratio) and use flow chemistry for better heat/mass transfer. Monitor intermediates via in-situ FTIR to minimize side reactions like hydrolysis .

Methodological Resources

Q. What tools are recommended for managing spectral data and ensuring reproducibility?

  • Repositories : Chemotion or RADAR4Chem for FAIR (Findable, Accessible, Interoperable, Reusable) data storage .
  • Software : MestReNova for NMR analysis; Gaussian for computational modeling .

Q. How to design experiments investigating structure-activity relationships (SAR) for this compound?

  • Synthesize analogs with varying substituents (e.g., chloro, methyl on phenyl/naphthyl groups).
  • Use principal component analysis (PCA) to correlate structural features (e.g., Hammett constants) with bioactivity .

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Feasible Synthetic Routes

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N-(4-fluorophenyl)-N'-1-naphthylurea
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N-(4-fluorophenyl)-N'-1-naphthylurea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.